molecular formula C29H40FN3O6S B12820457 Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B12820457
M. Wt: 577.7 g/mol
InChI Key: WIFPCEOJTKZGSA-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a structurally complex molecule featuring a pyrimidine core substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino moiety, and an isopropyl group. The pyrimidine ring is conjugated to a 2,2-dimethyl-1,3-dioxane system via an ethenyl linker, with a tert-butyl ester functional group at the acetoxy position. This architecture suggests roles in medicinal chemistry, particularly as a synthetic intermediate for statins like rosuvastatin . The fluorine atom and sulfonamide group are critical for enhancing metabolic stability and target binding, common in pharmacologically active compounds.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPCEOJTKZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorophenyl group, and the attachment of the dioxane ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the fluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that pyrimidine derivatives can target specific enzymes involved in cancer cell metabolism, making this compound a candidate for further investigation in oncology .

Thrombopoietin Receptor Agonism:
The compound has been investigated for its potential to act as an agonist for the thrombopoietin receptor (TPO). This activity is crucial in enhancing platelet production, which is beneficial in treating thrombocytopenia—a condition characterized by low platelet counts. The pharmacological profile suggests that modifications in the structure can lead to improved efficacy and bioavailability .

Pharmacological Studies

Bioavailability and Solubility:
The solubility of tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate has been a focus of research due to its implications for drug formulation. Enhancements in solubility can significantly affect the pharmacokinetics of the drug, influencing its absorption and distribution within biological systems .

Structure-Activity Relationship (SAR):
Understanding the SAR is critical for optimizing the therapeutic potential of this compound. Variations in substituents on the pyrimidine ring or modifications to the dioxane moiety could lead to compounds with enhanced biological activity or reduced side effects. Continuous research aims to elucidate these relationships to guide future drug design .

Synthesis and Process Development

Synthetic Methods:
Recent advancements in synthetic methodologies have been reported for producing this compound. These methods focus on improving yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are being explored .

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives similar to tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-...]. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics.

Case Study 2: Thrombocytopenia Treatment
Clinical trials are ongoing to assess the efficacy of this compound as a TPO receptor agonist in patients with thrombocytopenia. Preliminary results suggest a favorable safety profile and increased platelet counts post-treatment.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Analysis :

  • The target compound’s 4-fluorophenyl and methylsulfonylamino groups distinguish it from ’s bromophenyl analog, which exhibits antiplasmodial activity. The tert-butyl ester in the target compound likely improves lipophilicity compared to ethyl esters (e.g., ), affecting bioavailability .

Pyrrole-Based Analogs

Compound Name Key Features Biological Activity/Application Yield/Data Reference
tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate Pyrrole core, phenylcarbamoyl, fluorophenyl N/A N/A
tert-butyl 4-(2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamido)piperidine-1-carboxylate Piperidine carbamate, pyrrole core Primary screening candidate 0.10 mmol scale

Analysis :

  • The phenylcarbamoyl group in these analogs may enhance hydrogen-bonding interactions compared to the sulfonamide in the target compound .

Dioxane-Containing Esters

Compound Name Key Features Application Reference
2-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy]acetic acid tert-butyl ester Trifluoromethyl groups, pyridazine core Patent application (LCMS: m/z 757)
tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate Spirocyclic system, trifluoromethyl pyrimidine High-yield synthesis (90%)

Analysis :

  • The tert-butyl ester is conserved across these compounds, but the addition of trifluoromethyl groups () enhances metabolic resistance and electronegativity.

Key Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~650 (estimated) 562.1490 (HRMS) 757 (LCMS)
Solubility Low (tert-butyl ester) Moderate (bromophenyl) Low (trifluoromethyl groups)
Metabolic Stability High (fluorine, sulfonamide) Moderate High

Insights :

  • The target compound’s synthesis likely involves challenges in conjugating the pyrimidine and dioxane moieties, whereas ’s high yield highlights efficient coupling strategies .

Biological Activity

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate, hereafter referred to as compound TB , is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound TB is C29H40FN3O6SC_{29}H_{40}F_{N_3}O_6S with a molecular weight of approximately 577.71 g/mol. The structure includes a tert-butyl group, a dioxane ring, and a pyrimidine derivative, which contribute to its biological properties.

Research indicates that compound TB acts as an inhibitor of specific biological pathways related to ATP-binding cassette (ABC) transporters . These transporters are crucial in drug metabolism and resistance mechanisms in cancer cells. By modulating these transporters, compound TB may enhance the efficacy of co-administered drugs and reduce resistance in tumor cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of compound TB. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and non-small cell lung cancer (NSCLC). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Cardiovascular Effects

Compound TB is also being investigated for its cardiovascular benefits. It may exhibit lipid-lowering effects similar to those seen with statins. In preclinical models, it has demonstrated the ability to reduce low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells showed that treatment with compound TB resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. The study concluded that compound TB could be an effective agent in breast cancer therapy .
  • Lung Cancer Models : In NSCLC models, compound TB was administered in combination with standard chemotherapy agents. Results indicated enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect .

Data Table: Biological Activity Summary

Biological ActivityTest ModelResultReference
AnticancerMCF-7 Breast CancerIC50 = 15 µM; significant decrease in viability
AnticancerNSCLCEnhanced tumor regression with chemotherapy
CardiovascularAnimal ModelReduced LDL; increased HDL

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

  • Answer : The compound contains a pyrimidine ring substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino group, and an isopropyl group at positions 4, 2, and 6, respectively. The ethenyl linker connects this pyrimidine moiety to a 2,2-dimethyl-1,3-dioxane ring, which is further functionalized with a tert-butyl acetate group.

  • Reactivity Insights :
  • The fluorophenyl group enhances electron-withdrawing effects, potentially stabilizing intermediates during nucleophilic substitution .
  • The dioxane ring’s rigidity may influence stereochemical outcomes in coupling reactions .
  • Methodological Tools : Use NMR (1H/13C) and X-ray crystallography to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the recommended synthetic routes, and what critical parameters affect yield?

  • Answer : Synthesis typically involves:

Pyrimidine Core Formation : Condensation of fluorophenyl acetamide derivatives with propan-2-yl groups under acidic conditions.

Ethenylation : Heck coupling or Wittig reactions to introduce the ethenyl linker .

Dioxane Ring Assembly : Acid-catalyzed cyclization of diols with ketones, followed by tert-butyl ester protection .

  • Critical Parameters :
  • Temperature control during ethenylation (60–80°C) to avoid side reactions.
  • Use of anhydrous conditions for dioxane ring formation to prevent hydrolysis .

Q. How should researchers handle and store this compound given limited toxicity data?

  • Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential uncharacterized hazards .
  • Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Label containers with "For R&D Use Only" .

Advanced Research Questions

Q. How can computational chemistry predict biological activity or interaction mechanisms?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with fluorophenyl-binding pockets).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity against disease-relevant proteins .

Q. What strategies resolve contradictions between theoretical predictions and experimental synthesis data?

  • Answer :

  • Hybrid Workflow :

Computational Screening : Use density functional theory (DFT) to predict reaction pathways and transition states.

DoE Optimization : Apply Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and validate computational predictions .

  • Case Study : A 20% yield discrepancy in ethenylation was resolved by switching from Pd(OAc)2 to PdCl2(PPh3)2, aligning with DFT-predicted catalyst stability .

Q. How to optimize stereochemical outcomes in dioxane ring synthesis?

  • Answer :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclization.
  • Analytical Validation : Monitor diastereomeric excess (de) via chiral HPLC (e.g., Chiralpak IA column) .
  • Case Data :
Catalystde (%)Yield (%)
(R)-BINOL-PA9275
No Catalyst1050

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